N,N'-双-Fmoc-二氨基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

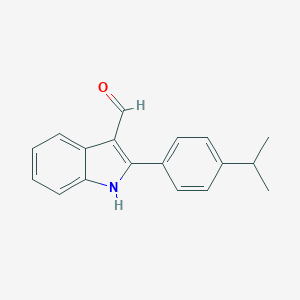

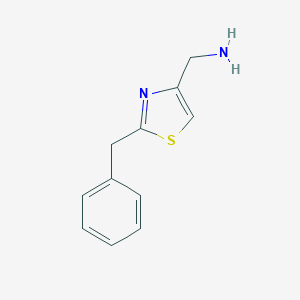

N,N’-Bis-Fmoc-diaminoacetic acid is a chemical compound with the molecular formula C32H26N2O6 . It is a white powder and is used as a biochemical for proteomics research .

Synthesis Analysis

The synthesis of N,N’-Bis-Fmoc-diaminoacetic acid involves the fluorenylmethoxycarbonyl (Fmoc) protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy . This method allows the synthesis of stereochemically and functionally diverse spiroligomers utilizing solid-phase Fmoc/tBu chemistry .Molecular Structure Analysis

The molecular structure of N,N’-Bis-Fmoc-diaminoacetic acid is represented by the InChI key GIECFDYTZAMGNM-UHFFFAOYSA-N . It consists of two Fmoc groups attached to a diaminoacetic acid core .Chemical Reactions Analysis

The chemical reactions involving N,N’-Bis-Fmoc-diaminoacetic acid are primarily associated with its use in peptide synthesis. The Fmoc group is base-labile, which means it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis

N,N’-Bis-Fmoc-diaminoacetic acid is a white powder with a molecular weight of 534.57 g/mol . It should be stored at temperatures between 0-8 °C .科学研究应用

Proteomics Research

“N,N’-Bis-Fmoc-diaminoacetic acid” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the analysis and identification of proteins in a sample, which is crucial in understanding cellular processes.

Peptide Synthesis

This compound is used in the solid-phase peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds. They are an essential part of biological activity. The solid-phase peptide synthesis method allows for the efficient production of peptides, which can be used in various fields such as drug development and research.

Preparation of Hydrogels

“N,N’-Bis-Fmoc-diaminoacetic acid” has been used in the preparation of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to their high water content, porosity and soft consistency, they closely simulate natural living tissue, making them suitable for a variety of biomedical applications.

Development of Bioactive Compounds

Diamino acids, such as “N,N’-Bis-Fmoc-diaminoacetic acid”, are commonly found in bioactive compounds . Bioactive compounds are substances that have an effect on a living organism, tissue or cell. In the field of nutrition and health, bioactive compounds are often associated with the health benefits of certain foods and are therefore of great interest in the treatment and prevention of diseases.

Pharmaceutical Applications

The compound is used in the pharmaceutical industry for the development of peptide-based drugs . These drugs have attracted considerable attention as improved synthetic methods and medicinal chemistry advances have alleviated many of their shortcomings. Stability towards proteolysis may be achieved by e.g., incorporation of unnatural amino acids, backbone modification or N-terminal acylation .

Chemical Research

“N,N’-Bis-Fmoc-diaminoacetic acid” is used in chemical research, particularly in the development of new synthetic methods . It is used in the synthesis of side chain N,N’ -Diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis .

未来方向

属性

IUPAC Name |

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIECFDYTZAMGNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373220 |

Source

|

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-Fmoc-diaminoacetic acid | |

CAS RN |

668492-50-0 |

Source

|

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。